molecular formula C9H18O3 B2878663 (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate CAS No. 876404-83-0

(S)-ethyl 3-hydroxy-4,4-dimethylpentanoate

Cat. No. B2878663
CAS RN: 876404-83-0
M. Wt: 174.24
InChI Key: QVXYZSSTMJIRPF-ZETCQYMHSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “(S)-ethyl 3-hydroxy-4,4-dimethylpentanoate”. More research is needed in this area .

Scientific Research Applications

Pharmacology

Pharmacologically, (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate might be significant in understanding drug action and metabolism. Its interactions with biological systems could lead to the development of new drugs with improved efficacy and reduced side effects .

Organic Synthesis

In organic synthesis, this compound could be utilized as a precursor or an intermediate. Its chemical properties might make it suitable for constructing complex organic molecules, which are essential in the development of new materials and chemicals .

Chemical Engineering

(S)-ethyl 3-hydroxy-4,4-dimethylpentanoate: could have applications in chemical engineering, particularly in process development and optimization. Its properties might influence the design of reactors and the development of efficient synthesis pathways .

Analytical Chemistry

Finally, in analytical chemistry, (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate could be used as a standard or reference compound in chromatography and spectrometry. Its well-defined structure and properties make it an excellent candidate for method calibration and validation .

Safety and Hazards

Safety data for “(S)-ethyl 3-hydroxy-4,4-dimethylpentanoate” is currently unavailable online. It’s always important to handle chemicals with appropriate safety measures .

properties

IUPAC Name

ethyl (3S)-3-hydroxy-4,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-5-12-8(11)6-7(10)9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXYZSSTMJIRPF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-ethyl 3-hydroxy-4,4-dimethylpentanoate

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